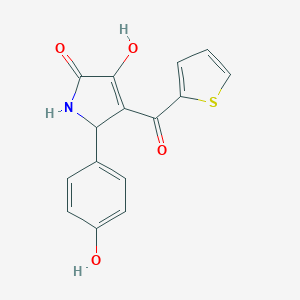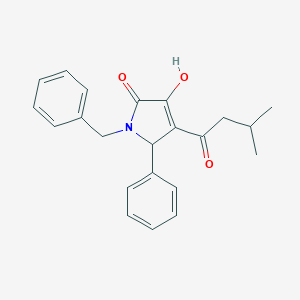
1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as C16, is a synthetic compound that has been widely studied for its potential applications in the field of medicine and biochemistry. This compound is a derivative of pyrrolidine, a heterocyclic organic compound that is commonly used in the synthesis of various drugs and pharmaceuticals. In
Mecanismo De Acción
The mechanism of action of 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a key role in cancer development and progression. By inhibiting the activity of HDACs, 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one may promote the expression of genes that induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-inflammatory and antioxidant properties. Studies have also suggested that 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one may have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one for lab experiments is its high potency and specificity against cancer cells. This makes it a valuable tool for studying the molecular mechanisms of cancer development and progression. However, one limitation of 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of more efficient and scalable synthesis methods for 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, which could enable larger-scale production and testing of this compound. Another area of research is the exploration of the potential applications of 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one and to identify potential drug targets for this compound.
Métodos De Síntesis
The synthesis of 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of benzaldehyde, methyl acetoacetate, and pyrrolidine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction and cyclization to form the final product. The yield of this reaction can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in the field of medicine and biochemistry. One of the most promising applications of 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is in the treatment of cancer. Studies have shown that 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity to normal cells.
Propiedades
Fórmula molecular |
C22H23NO3 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
1-benzyl-4-hydroxy-3-(3-methylbutanoyl)-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H23NO3/c1-15(2)13-18(24)19-20(17-11-7-4-8-12-17)23(22(26)21(19)25)14-16-9-5-3-6-10-16/h3-12,15,20,25H,13-14H2,1-2H3 |
Clave InChI |
XHIVIPRODQKMOV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CC3=CC=CC=C3)O |
SMILES canónico |
CC(C)CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CC3=CC=CC=C3)O |
Solubilidad |
47.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






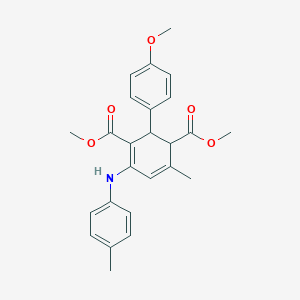
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282304.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282305.png)
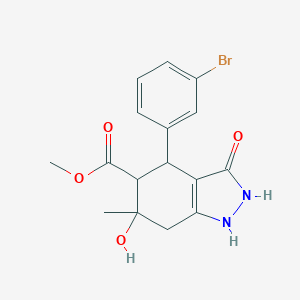
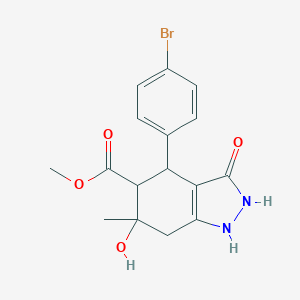

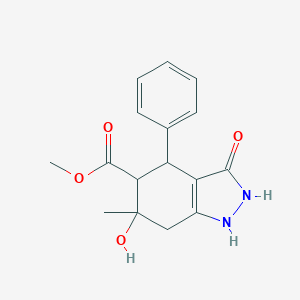
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282315.png)
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenyl-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282317.png)
![4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282318.png)
